Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H10F3NO2 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
ethyl 8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-7H,2H2,1H3 |
InChI Key |
WVQZUXGYPPKFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Conrad-Limpach Synthesis via Cyclization of Trifluoromethyl-Substituted Anthranilic Acid Derivatives
The Conrad-Limpach method remains a cornerstone for synthesizing quinoline-3-carboxylates. For Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate, this approach begins with 3-(trifluoromethyl)anthranilic acid as the starting material. The acid is first converted to its acid chloride using thionyl chloride (SOCl₂), which is then reacted with diethyl malonate in the presence of a base such as triethylamine (Et₃N) to form a β-ketoester intermediate . Cyclization is achieved by heating the intermediate in a high-boiling solvent like diphenyl ether at 240°C, yielding the quinoline ring system. Subsequent esterification with ethanol under acidic conditions introduces the ethyl carboxylate group at position 3 .
A critical modification involves optimizing the cyclization step to prevent decarboxylation. For example, using phenyl oxide as a solvent and maintaining strict temperature control at 240°C for 20 minutes minimizes side reactions, achieving isolated yields of 70–75% . Nuclear magnetic resonance (NMR) analysis of intermediates, such as ethyl 4-hydroxy-2-methyl-8-(trifluoromethyl)quinoline-3-carboxylate, confirms regioselectivity, with characteristic shifts at δ 12.65 (s, 1H) for the hydroxyl proton and δ 7.58 for the quinoline aromatic protons .
One-Pot Cascade Knoevenagel and Aza-Wittig Reactions
Recent advances in cascade reactions enable efficient synthesis of quinoline derivatives. A one-pot procedure combines Knoevenagel condensation and Aza-Wittig cyclization using 2-azidobenzaldehyde derivatives bearing a trifluoromethyl group at the 8-position . The reaction involves:
-
Knoevenagel Condensation : 2-Azido-5-(trifluoromethyl)benzaldehyde reacts with ethyl acetoacetate in acetonitrile at 95°C for 12 hours, facilitated by triethylamine (Et₃N) and triphenylphosphine (Ph₃P) .
-
Aza-Wittig Cyclization : The intermediate undergoes intramolecular cyclization, eliminating nitrogen gas (N₂) to form the quinoline ring .
This method eliminates the need for isolating intermediates, reducing reaction time to 12 hours and improving overall yields to 80–82% . Liquid chromatography-mass spectrometry (LC-MS) monitoring ensures reaction completion, while flash chromatography on silica gel purifies the final product. Comparative studies show that electron-withdrawing groups like trifluoromethyl enhance cyclization efficiency by stabilizing the transition state .
Post-Cyclization Trifluoromethylation Strategies
While less common due to challenges in late-stage functionalization, post-cyclization trifluoromethylation offers an alternative route. Ethyl quinoline-3-carboxylate is first synthesized via Conrad-Limpach or cascade methods, followed by directed ortho-metalation (DoM) to introduce the trifluoromethyl group. Using a lithium diisopropylamide (LDA) base at −78°C, the quinoline undergoes deprotonation at the 8-position, which reacts with trifluoromethyl iodide (CF₃I) or Umemoto’s reagent (trimethyl(trifluoromethyl)silane) .
However, this method faces limitations:
-
Low Regioselectivity : Competing metalation at positions 5 and 7 reduces yields to 50–55% .
-
Side Reactions : Overly vigorous conditions lead to defluorination or ring-opening byproducts.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Reaction Time | Temperature | Yield | Key Advantage |
|---|---|---|---|---|---|
| Conrad-Limpach Cyclization | 3-(Trifluoromethyl)anthranilic acid | 6–8 hours | 240°C | 70–75% | High regioselectivity |
| Cascade Knoevenagel-Aza-Wittig | 2-Azido-5-(trifluoromethyl)benzaldehyde | 12 hours | 95°C | 80–82% | One-pot efficiency |
| Post-Cyclization CF₃ Addition | Ethyl quinoline-3-carboxylate | 24 hours | −78°C to 25°C | 50–55% | Flexibility in late-stage modification |
Solvent and Catalyst Optimization
Solvent Effects :
-
Diphenyl Ether : Ideal for high-temperature cyclization (240°C), though poses challenges in removal due to its high boiling point (258°C) .
-
Acetonitrile : Preferred in cascade reactions for its polar aprotic nature, enhancing nucleophilic attack during Knoevenagel condensation .
Catalytic Systems :
-
Triphenylphosphine (Ph₃P) : Facilitates Staudinger-type reactions in Aza-Wittig steps, with loadings of 1.2 equivalents ensuring complete azide reduction .
-
Triethylamine (Et₃N) : Neutralizes HCl byproducts during esterification, with stoichiometric amounts (1.0 equivalent) preventing acid-catalyzed side reactions .
Scaling and Industrial Feasibility
Scaling the Conrad-Limpach method to kilogram batches requires addressing exothermicity during cyclization. Pilot studies show that incremental heating (10°C/min ramp to 240°C) and automated pressure regulation reduce thermal degradation, maintaining yields at 68–70% . In contrast, cascade reactions are more amenable to continuous flow systems, where residence time control at 95°C improves reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, acetyl chloride, urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate . Reaction conditions vary depending on the desired product but often involve heating and the use of solvents such as ethanol or pyridine .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as ethyl 4-(2-chloroacetoxy)-7-(trifluoromethyl)-quinoline-3-carboxylate and 3-chloro-8-(trifluoromethyl)-2H-pyrano[3,2-c]quinoline-2,4(3H)-dione .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate has shown significant potential as an antimicrobial agent. Studies indicate that compounds with similar quinoline structures exhibit effectiveness against a variety of bacterial strains. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and interaction with microbial targets .
Antiviral Properties
Recent research highlights the compound's potential as an antiviral agent. Quinoline analogues have been investigated for their ability to inhibit viruses, including Enterovirus D68. Structural modifications, such as the introduction of trifluoromethyl groups, are believed to enhance their efficacy by improving binding affinity to viral proteins .
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents targeting infectious diseases and cancer. Its unique structure allows for the development of novel therapeutic agents that can enhance drug efficacy against resistant strains of pathogens .
Material Science
The compound's chemical properties make it suitable for incorporation into polymers, enhancing materials with improved thermal stability and UV resistance. This application is particularly beneficial in industrial contexts where durable materials are required .
Biochemical Assays
In biochemical research, this compound is utilized in enzyme activity assays and interaction studies. These applications provide critical insights into metabolic pathways and enzyme mechanisms, aiding in drug discovery and development processes .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing new quinoline derivatives found that this compound exhibited potent antimicrobial activity against several bacterial strains. The research emphasized the importance of structural modifications in enhancing antimicrobial properties, suggesting further exploration into its derivatives for developing effective treatments .
Case Study 2: Antiviral Activity
Research into quinoline derivatives revealed that modifications involving trifluoromethyl groups significantly improved antiviral activity against Enterovirus D68. The study demonstrated that specific structural configurations allowed for better interaction with viral proteins, highlighting the compound's potential in antiviral drug development .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antimicrobial and antiviral agents targeting resistant pathogens and viruses |
| Pharmaceutical Development | Key intermediate for synthesizing drugs aimed at bacterial infections and cancer |
| Material Science | Enhancing polymers for improved thermal stability and UV resistance |
| Biochemical Assays | Utilization in enzyme activity studies to understand metabolic pathways |
Mechanism of Action
The mechanism of action of ethyl 8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerase, thymidylate synthase, and telomerase, which are crucial for cell proliferation . This inhibition can lead to the suppression of cancer cell growth and other biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type and position. Key analogs include:
| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Ethyl 4,6-dichloro-8-(trifluoromethyl)quinoline-3-carboxylate | Cl (4,6), -CF₃ (8), -COOEt (3) | 31602-11-6 | C₁₃H₉Cl₂F₃NO₂ | 303.66 |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | Br (8), -OH (4), -COOEt (3) | 35975-57-6 | C₁₂H₁₀BrNO₃ | 296.12 |
| Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | F (8), -OH (4), -COOEt (3) | 71083-06-2 | C₁₂H₁₀FNO₃ | 235.21 |
| Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | -OH (4), -CF₃ (8), -COOEt (3) | 23851-84-5 | C₁₃H₁₀F₃NO₃ | 285.22 |
Key Observations :
- Halogen vs. Hydroxyl (-OH) groups enhance solubility but reduce metabolic stability .
- Trifluoromethyl Impact: The -CF₃ group in Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate improves membrane permeability and resistance to oxidative degradation compared to halogenated analogs .
Physicochemical Properties
Notes:
- The hydroxyl group in Ethyl 8-Br-4-OH analog reduces LogP, improving aqueous solubility for intravenous formulations .
Biological Activity
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, characterized by its trifluoromethyl substitution. This structural feature enhances its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes such as topoisomerases, which are crucial for DNA replication and repair. This compound likely interacts with these enzymes, disrupting their function and leading to increased DNA damage in cancer cells .
- Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis. This modulation can lead to altered gene expression profiles that favor cell death in malignant cells .
- Cytotoxic Effects : Preclinical studies indicate moderate cytotoxicity against specific cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer), while showing weaker effects on HCT-116 (colon cancer) cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| MCF-7 | 15.2 | Moderate |
| HePG2 | 12.5 | Moderate |
| HCT-116 | 30.0 | Weak |
These findings suggest that while the compound is effective against certain cancers, its potency varies across different cell types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate enhanced activity against various bacterial strains due to the trifluoromethyl group, which increases lipophilicity and membrane permeability:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Study : A study evaluating the cytotoxic effects on MCF-7 and HePG2 cells reported that treatment with the compound led to increased apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could serve as a potential therapeutic agent in breast and liver cancers .
- Antimicrobial Efficacy : Another research project synthesized a series of quinoline derivatives, including this compound, which were tested for antimicrobial activity. The results indicated that compounds with trifluoromethyl substitutions showed improved efficacy against resistant bacterial strains compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate, and how are key intermediates purified?
- Methodology : The synthesis typically involves cyclocondensation of trifluoromethyl-substituted anilines with ethyl acetoacetate derivatives under basic conditions (e.g., KOH/EtOH). Critical steps include regioselective trifluoromethylation and esterification. Purification employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol .
- Data Note : Yield optimization (50–70%) requires precise temperature control (80–100°C) and anhydrous conditions to prevent hydrolysis of the ester group .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals confirm its structure?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm); the trifluoromethyl group (CF₃) shows a singlet in ¹⁹F NMR (δ -60 to -65 ppm).
- IR : Ester carbonyl (C=O) stretch at ~1700 cm⁻¹; quinoline ring vibrations at 1550–1600 cm⁻¹ .
- HRMS : Molecular ion [M+H]⁺ at m/z 269.22 (calculated for C₁₃H₁₀F₃NO₂) .
Q. How is preliminary antibacterial activity screened, and what bacterial strains are typically tested?
- Methodology : Use disk diffusion or microbroth dilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Minimum inhibitory concentration (MIC) values are compared to standard antibiotics (e.g., ciprofloxacin). Activity correlates with the electron-withdrawing CF₃ group enhancing membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?
- Methodology :
- Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance trifluoromethylation efficiency .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) and improve scalability .
- Data Note : Pilot studies report a 20% yield increase using microwave-assisted synthesis (150°C, 30 min) .
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction with SHELXL refinement (via WinGX suite) determines bond angles, dihedral angles, and hydrogen-bonding networks. For example, the CF₃ group induces torsional strain (e.g., 38.17° dihedral angle between quinoline and dichlorophenyl rings) .
- Case Study : C─H⋯F and π-π interactions (3.7 Å) stabilize crystal packing, validated via ORTEP visualization .
Q. How do substituent variations (e.g., F, Cl, OCH₃) at the 6- and 8-positions influence bioactivity?
- Methodology :
-
SAR Studies : Compare MIC values of analogs (Table 1).
-
Computational Modeling : Density functional theory (DFT) calculates electrostatic potential surfaces to predict target binding (e.g., DNA gyrase inhibition) .
Substituent (Position) MIC (μg/mL) S. aureus LogP CF₃ (8), F (6) 1.25 2.8 Cl (8), OCH₃ (6) 5.0 3.2 CF₃ (8), H (6) 2.5 2.5 Table 1: Fluorine at position 6 enhances potency due to increased electronegativity .
Q. How should conflicting data on enzyme inhibition mechanisms be reconciled?
- Methodology :
- Assay Standardization : Use isothermal titration calorimetry (ITC) to validate binding constants (Kd) for topoisomerase IV vs. gyrase .
- Structural Biology : Co-crystallize the compound with target enzymes to identify binding pocket interactions (e.g., hydrophobic contacts with CF₃) .
- Data Note : Discrepancies in IC₅₀ values may arise from assay pH (optimal range: 7.0–7.4) or bacterial strain mutations .
Methodological Guidelines
- Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability Testing : Monitor hydrolytic degradation (ester → carboxylic acid) via pH-dependent kinetic studies (pH 2–9) .
- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate therapeutic vs. toxic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
